molecular formula C21H19N3O2S B2856970 5-[(2-oxo-2-phenylethyl)sulfanyl]-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958590-46-0

5-[(2-oxo-2-phenylethyl)sulfanyl]-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2856970
CAS No.: 958590-46-0
M. Wt: 377.46
InChI Key: REIIPDUTYAYIOY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

In heterocyclic chemistry, imidazole containing moiety occupied a unique position . Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Biologically Active Quinazoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids are significant due to their extensive range of bioactivities. Historically, compounds from these classes have been isolated from natural sources, undergoing modifications to enhance their biological effects. These modifications have led to the development of compounds with antitumor, antimalarial, antibacterial, antifungal, and other bioactivities. This foundation supports the potential for "5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one" to possess similar diverse biological activities, offering clues for new drug discoveries (Shang et al., 2018).

Quinazoline Derivatives as Anticancer Drugs

The development of quinazoline derivatives has been a focal point in the search for new anticancer agents. Quinazolines are known to inhibit EGFR, among other therapeutic protein targets, suggesting their wide application in cancer treatment. The structural diversity observed in patented quinazoline compounds reflects their vast potential in targeting a wide range of proteins involved in cancer progression. This insight could imply that "5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one" may also serve as a valuable lead compound in anticancer drug development (Ravez et al., 2015).

Chemical Insights Into Synthetic Chemistry of Quinazolines

The synthetic routes and methodologies for quinazolines have evolved, highlighting their importance in medicinal chemistry. The broad range of biological properties attributed to quinazolines, including antibacterial, antifungal, anti-HIV, and anticancer activities, emphasizes the significance of developing novel quinazolines. This evolution in synthetic chemistry may offer new avenues for the synthesis and potential application of "5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one" in treating various diseases (Faisal & Saeed, 2021).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on their chemical structure and the biological target. For example, some imidazole derivatives show antibacterial activity by inhibiting bacterial protein synthesis .

Safety and Hazards

The safety and hazards of imidazole derivatives depend on their specific chemical structure. Some imidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

The development of new methods for the synthesis of imidazole derivatives which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

Properties

IUPAC Name

5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13(2)18-20(26)24-19(23-18)15-10-6-7-11-16(15)22-21(24)27-12-17(25)14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIIPDUTYAYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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